1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride
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Description
1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride (1-BHMI-HCl) is a chemical compound composed of a benzyl group and a hydroxymethyl imidazole, with a hydrochloride salt. It is a white, odorless powder with a melting point of 169-170°C. It is soluble in water and organic solvents, and is used in a variety of applications in the pharmaceutical, chemical, and agricultural industries.
Scientific Research Applications
Synthesis and Reactions in Azole Chemistry 1-Benzyl-2-(hydroxymethyl)imidazole hydrochloride is used in azole chemistry for synthesizing various imidazole derivatives. For instance, its synthesis and reactions have been studied, showing its potential in creating 2-cyanoimidazoles and other derivatives through various reactions such as deoxygenation and chlorination (Ferguson & Schofield, 1975).
Directed Lithiation in Organic Synthesis The compound plays a role in the synthesis of 2-substituted 1-hydroxyimidazoles through directed lithiation. This process involves deoxygenating and deprotonating 1-benzyl-2-(hydroxymethyl)imidazole to produce various substituted imidazoles, which are useful in organic synthesis (Eriksen et al., 1998).
Palladium-Catalyzed Cyclization In palladium-catalyzed cyclization, 1-benzyl-2-(hydroxymethyl)imidazole is used to create 1-benzyl-4-methylimidazoles with various substituents. This method provides access to amino acid mimetics with a C-terminal imidazole, demonstrating its utility in synthesizing bioactive molecules (Zaman, Mitsuru, & Abell, 2005).
Formation of Polymer Membranes This compound is also significant in the synthesis of thermoresponsive copolymers. For example, its copolymerization with N-vinylimidazole results in copolymers with upper critical solution temperature (UCST)-type transitions in water, which are important for various industrial applications (Meiswinkel & Ritter, 2013).
Inhibitor Studies in Corrosion Science In corrosion science, 1-benzylimidazole, a related compound, has been studied for its corrosion inhibitive performance on steel in acidic solutions, indicating the potential use of similar imidazole derivatives in protecting metals from corrosion (Ismail et al., 2019).
Properties
IUPAC Name |
(1-benzylimidazol-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMLMINSSLRAGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-57-1 |
Source
|
Record name | NSC151037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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